molecular formula C13H19ClN4O4S B2692829 N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034330-33-9

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No. B2692829
CAS RN: 2034330-33-9
M. Wt: 362.83
InChI Key: UTBFCNDLSAISRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. Initially, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine are prepared using organolithium reagents. Nucleophilic attack on these pyrimidines using N-methylpiperazine leads to the formation of C-4 substituted products. Additionally, reaction with N,N-dimethylethylenediamine yields the final compound exclusively .


Chemical Reactions Analysis

The compound’s reactivity is influenced by its electron-deficient pyrimidine ring. Nucleophilic aromatic substitution (SNAr) reactions are commonly employed for the synthesis of pyrimidine derivatives. The introduction of hydrophobic side chains using organolithium reagents enhances binding affinity with serotonin (5-HT) receptor sites .

Scientific Research Applications

Cycloaddition Reactions and Derivative Synthesis

Cycloaddition reactions involving N-sulfinylsulfonamides with ketenimines have been explored, producing N,N'-disubstituted amidine derivatives and N-sulfinyl-p-toluidine via intermediate cycloadducts. These processes highlight the utility of sulfonamide compounds in synthesizing complex chemical structures, potentially including derivatives of the specified compound (Minami et al., 1975).

Piperidine Synthesis through Oxidative Functionalizations

Stereoselective synthesis of piperidine structures from N-vinyl amides, carbamates, and sulfonamides through oxidative carbon-hydrogen bond functionalizations showcases another application. This method emphasizes the role of sulfonamides in facilitating the construction of piperidine rings, which are core structures in many pharmaceuticals (Brizgys et al., 2012).

Antioxidant Development for Age-Related Diseases

Research into analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger and chelating groups has identified compounds that protect cells against oxidative stress. This research suggests potential therapeutic applications of sulfonamide derivatives in treating age-related conditions such as cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Synthesis of Pyrimidine Precursors for Drug Development

A study detailing the efficient synthesis of functionalized pyrimidine derivatives, crucial for the development of drugs like rosuvastatin, highlights the chemical versatility and importance of sulfonamide compounds in pharmaceutical synthesis (Šterk et al., 2012).

Sulfonamides as Terminators in Cyclisations

Sulfonamides have been explored as terminators of cationic cyclisations, enabling the efficient formation of polycyclic systems. This application is particularly relevant in complex molecule synthesis, including potential routes to derivatives of the specified compound (Haskins & Knight, 2002).

properties

IUPAC Name

N-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O4S/c1-17(23(2,20)21)9-12(19)18-5-3-4-11(8-18)22-13-15-6-10(14)7-16-13/h6-7,11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBFCNDLSAISRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

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